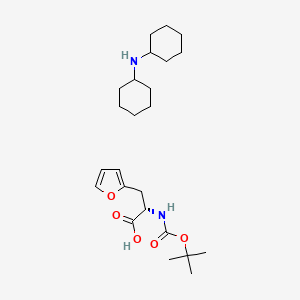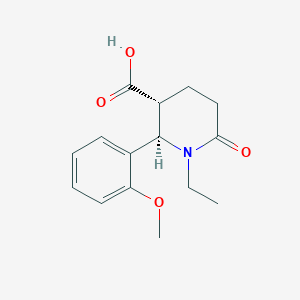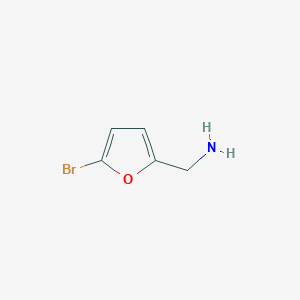
2-(4-Benzylpiperazin-1-yl)-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-methylaniline is a chemical compound that features a piperazine ring substituted with a benzyl group and a methylphenylamine moiety
Biochemical Analysis
Biochemical Properties
2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide to bicarbonate and proton ions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine has been shown to interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to alter the mRNA expressions of several osteoclast-specific marker genes, thereby inhibiting osteoclastogenesis . This compound also affects cell signaling pathways by binding to specific receptors and modulating their activity, which can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and receptors, inhibiting or activating their function. For example, it has been shown to inhibit the activity of carbonic anhydrase by binding to its active site . This binding interaction prevents the enzyme from catalyzing its reaction, thereby reducing its activity. Additionally, 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a reduction in its activity . Long-term exposure to 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine has been found to have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as inhibiting osteoclastogenesis . At higher doses, it can exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression. Threshold effects have also been observed, where a certain dosage is required to elicit a significant response.
Metabolic Pathways
2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . The compound’s interactions with enzymes such as carbonic anhydrase play a crucial role in its metabolic effects.
Transport and Distribution
The transport and distribution of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate site within the cell, where it can interact with its target biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-methylaniline typically involves the reaction of 4-benzylpiperazine with 5-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods are designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-5-methylaniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-methylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
2-(4-Benzylpiperazin-1-yl)-5-methylaniline is unique due to its specific substitution pattern and the presence of both piperazine and methylphenylamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-7-8-18(17(19)13-15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQLPYZHUVVMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)
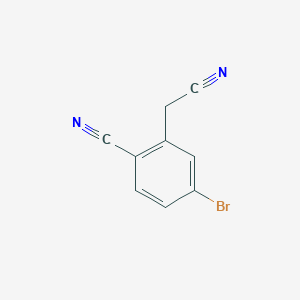

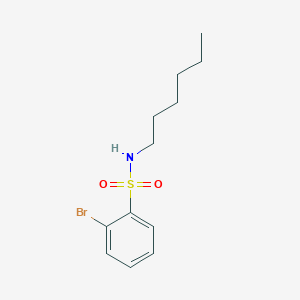
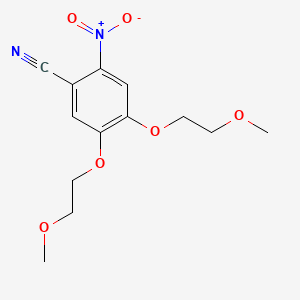
![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)
